N,N-Diethylcyclophosphamide
Description
N,N-Diethylcyclophosphamide (CAS 53859-37-3), also known as Dechlorcyclophosphamide or Didechlorocyclophosphamide, is a synthetic oxazaphosphorine derivative. Its molecular formula is C₇H₁₇N₂O₂P, with a molecular weight of 192.199 g/mol . Structurally, it features a tetrahydro-2H-1,3,2-oxazaphosphorine ring system substituted with diethylamino groups at the phosphorus center. Unlike its parent compound cyclophosphamide, it lacks chlorine atoms, which alters its reactivity and pharmacological profile .
Properties
CAS No. |
53859-37-3 |
|---|---|
Molecular Formula |
C7-H17-N2-O2-P |
Molecular Weight |
192.2 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |
InChI Key |
YYBAUAVEKFNTLT-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NCCCO1 |
Canonical SMILES |
CCN(CC)P1(=O)NCCCO1 |
Appearance |
oil |
Other CAS No. |
53859-37-3 |
Purity |
95% |
Synonyms |
dedichlorocyclophosphamide didechlorocyclophosphamide diethylcyclophosphamide N,N-diethylcyclophosphamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclophosphamide
Molecular Formula : C₇H₁₅Cl₂N₂O₂P
Molecular Weight : 261.09 g/mol
Key Structural Difference : Cyclophosphamide contains two chloroethyl groups on the exocyclic nitrogen, whereas N,N-Diethylcyclophosphamide substitutes these with diethyl groups .
Pharmacological Impact :
- Cyclophosphamide requires hepatic activation via cytochrome P450 enzymes to form the active metabolite 4-hydroxycyclophosphamide , which alkylates DNA.
Ifosfamide
Molecular Formula : C₇H₁₅Cl₂N₂O₂P
Molecular Weight : 261.09 g/mol
Key Structural Difference : Ifosfamide shares the oxazaphosphorine core but has one chloroethyl group and one hydroxyethyl group on the exocyclic nitrogen.
Pharmacological Impact :
- Ifosfamide’s hydroxyl group increases water solubility, altering its pharmacokinetics (e.g., slower activation) compared to cyclophosphamide.
N-Dechloroethyl Cyclophosphamide
Molecular Formula : C₅H₁₂ClN₂O₂P
Molecular Weight : 198.59 g/mol
Key Structural Difference : This metabolite retains one chloroethyl group but lacks the second chlorine atom.
Pharmacological Impact :
- N-Dechloroethyl Cyclophosphamide is a minor metabolite of cyclophosphamide with reduced cytotoxicity compared to the parent drug.
- This compound, being fully dechlorinated, may exhibit even lower reactivity, making it less suitable for alkylation-based therapies .
Comparative Data Table
Metabolic and Toxicity Comparisons
- Metabolic Pathways : Cyclophosphamide and its analogs undergo complex metabolic transformations, including oxidation and dechloroethylation. This compound’s lack of chlorine likely simplifies its metabolism, reducing the formation of toxic byproducts like acrolein .
- Toxicity Profile : Cyclophosphamide’s chlorine substituents contribute to hemorrhagic cystitis and other side effects. This compound’s dechlorinated structure may mitigate these risks but could also limit its therapeutic utility .
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